molecular formula C15H32N2OS B12541012 15-Sulfanylpentadecanehydrazide CAS No. 663157-35-5

15-Sulfanylpentadecanehydrazide

Cat. No.: B12541012
CAS No.: 663157-35-5
M. Wt: 288.5 g/mol
InChI Key: LQYHQWKJBUXIDA-UHFFFAOYSA-N
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Description

15-Sulfanylpentadecanehydrazide, also known as pentadecanoic acid, 15-mercapto-, hydrazide, is a chemical compound with the molecular formula C15H32N2OS and a molecular weight of 288.492 g/mol . This compound is characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-NH-NH2) attached to a pentadecane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Sulfanylpentadecanehydrazide typically involves the reaction of pentadecanoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

C15H31COOH+NH2NH2C15H31CONHNH2+H2O\text{C15H31COOH} + \text{NH2NH2} \rightarrow \text{C15H31CONHNH2} + \text{H2O} C15H31COOH+NH2NH2→C15H31CONHNH2+H2O

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

15-Sulfanylpentadecanehydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Alkylated hydrazides.

Scientific Research Applications

15-Sulfanylpentadecanehydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 15-Sulfanylpentadecanehydrazide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The hydrazide group can form hydrazones with carbonyl compounds, which may affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Pentadecanoic acid: Lacks the sulfanyl and hydrazide groups.

    15-Mercapto-pentadecanoic acid: Contains the sulfanyl group but lacks the hydrazide group.

    Pentadecanehydrazide: Contains the hydrazide group but lacks the sulfanyl group.

Uniqueness

15-Sulfanylpentadecanehydrazide is unique due to the presence of both the sulfanyl and hydrazide groups, which confer distinct chemical reactivity and potential biological activity .

Properties

CAS No.

663157-35-5

Molecular Formula

C15H32N2OS

Molecular Weight

288.5 g/mol

IUPAC Name

15-sulfanylpentadecanehydrazide

InChI

InChI=1S/C15H32N2OS/c16-17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-19/h19H,1-14,16H2,(H,17,18)

InChI Key

LQYHQWKJBUXIDA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCS)CCCCCCC(=O)NN

Origin of Product

United States

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